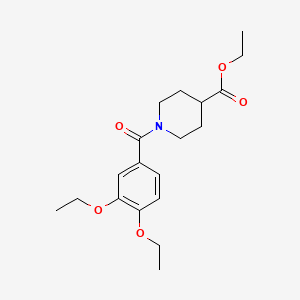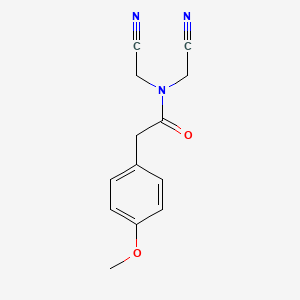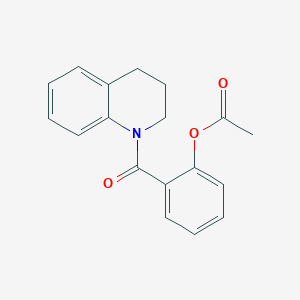![molecular formula C23H23NO6 B14938535 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B14938535.png)
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound that features a chromenone moiety, a phenylpropanoic acid backbone, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multiple steps:
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst.
Attachment of the Propanoic Acid Backbone: The chromenone derivative is then reacted with a suitable propanoic acid derivative under basic conditions to form the ester linkage.
Amidation Reaction: The ester is converted to an amide by reacting with an amine, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the chromenone moiety can yield dihydro derivatives.
Substitution: The phenyl and chromenone rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science: Its derivatives can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Dyes and Pigments: The chromenone moiety is useful in the synthesis of dyes.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The chromenone moiety can intercalate with DNA, while the phenylpropanoic acid backbone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Coumarins: Similar in structure due to the chromenone moiety.
Phenylpropanoids: Share the phenylpropanoic acid backbone.
Flavonoids: Structurally related due to the presence of aromatic rings and oxygen-containing functional groups.
Uniqueness
(2S)-2-({2-[(4-ETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-PHENYLPROPANOIC ACID is unique due to the combination of the chromenone and phenylpropanoic acid structures, which confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C23H23NO6 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
(2S)-2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H23NO6/c1-3-16-12-21(25)30-20-13-17(9-10-18(16)20)29-14(2)22(26)24-19(23(27)28)11-15-7-5-4-6-8-15/h4-10,12-14,19H,3,11H2,1-2H3,(H,24,26)(H,27,28)/t14?,19-/m0/s1 |
InChIキー |
VGHXGZSHHJPAEB-PKDNWHCCSA-N |
異性体SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
正規SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14938454.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14938483.png)

![4-[(4-Butylphenyl)carbamoyl]phenyl acetate](/img/structure/B14938487.png)
![1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938490.png)

![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B14938504.png)

![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938517.png)
![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)
![2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938531.png)

